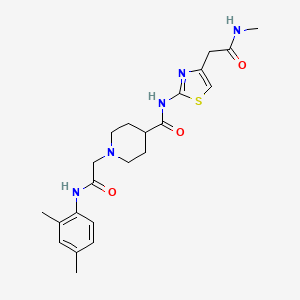
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H29N5O3S and its molecular weight is 443.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)piperidine-4-carboxamide is a synthetic molecule that incorporates several pharmacologically relevant moieties, including thiazole and piperidine rings. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The molecular structure of the compound can be broken down into distinct functional groups:
- Piperidine ring : Known for its role in various biological activities.
- Thiazole moiety : Associated with antimicrobial and anticancer activities.
- Dimethylphenyl group : Enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives in cancer treatment. For instance, compounds with similar structural features have shown significant cytotoxicity against various cancer cell lines. The presence of the thiazole ring is crucial for this activity:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | A549 (Lung adenocarcinoma) | 0.19 | Induction of apoptosis |
| Compound 2 | Jurkat (T-cell leukemia) | <1.0 | Bcl-2 inhibition |
| Compound 3 | PC12 (Neuroblastoma) | 1.84 | Neuroprotection |
The above data indicate that modifications to the thiazole and piperidine structures significantly influence cytotoxicity and selectivity towards cancer cells .
Neuroprotective Effects
Thiazole derivatives have also been investigated for their neuroprotective properties. For example, compounds exhibiting AChE inhibition have shown promise in Alzheimer's disease models by reducing amyloid-beta aggregation:
| Compound | Target | IC50 (µM) |
|---|---|---|
| Thiazole derivative A | AChE | 5.78 |
| Thiazole derivative B | BuChE | 5.75 |
These findings suggest that the compound may possess neuroprotective effects, potentially making it a candidate for treating neurodegenerative diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymes : Similar compounds have demonstrated the ability to inhibit enzymes like acetylcholinesterase (AChE), which is critical in neurodegenerative conditions.
- Induction of Apoptosis : The thiazole moiety has been linked to the modulation of apoptotic pathways, particularly through interactions with Bcl-2 family proteins .
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, contributing to their protective effects against cellular damage .
Case Studies
- Anticancer Efficacy in Preclinical Models : A study evaluated the efficacy of thiazole-containing compounds against human cancer cell lines, revealing that structural modifications could enhance anticancer potency while minimizing toxicity .
- Neuroprotection in Animal Models : In vivo studies demonstrated that thiazole derivatives could significantly reduce neuroinflammation and oxidative stress markers in models of Alzheimer's disease .
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3S/c1-14-4-5-18(15(2)10-14)25-20(29)12-27-8-6-16(7-9-27)21(30)26-22-24-17(13-31-22)11-19(28)23-3/h4-5,10,13,16H,6-9,11-12H2,1-3H3,(H,23,28)(H,25,29)(H,24,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIOLWPOOQFANS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=NC(=CS3)CC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














